叔丁基(1-(2-氧代乙基)环丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

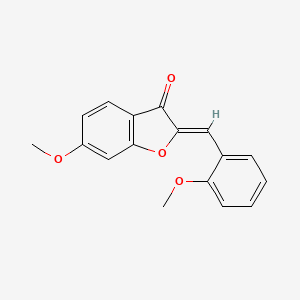

"tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate" is a compound involved in various organic synthesis processes. Its significance lies in its use as an intermediate in the manufacture of pharmaceutical and other biologically active compounds.

Synthesis Analysis

- The synthesis of similar tert-butyl carbamates often involves a one-pot, two-step telescoped sequence starting from readily available materials. For example, a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation can yield a tert-butyl carbamate derivative in about 50% overall isolated yield and >97% purity (Li et al., 2012).

- Cyclizative atmospheric CO2 fixation by unsaturated amines, utilizing tert-butyl hypoiodite (t-BuOI), is another method to synthesize cyclic carbamates (Takeda et al., 2012).

Molecular Structure Analysis

- The molecular structure of tert-butyl carbamates often includes a cyclopropane ring and a carbamate group. The specific arrangement and stereochemistry of these groups can significantly influence the compound's reactivity and applications.

Chemical Reactions and Properties

- Tert-butyl carbamates can participate in various chemical reactions, including lithiation and subsequent reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles (Häner et al., 1986).

- These compounds can also behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).

科学研究应用

合成杀虫剂类似物:tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate被用于制备杀虫剂Thiacloprid和Imidacloprid的螺环丙烷类似物。这些类似物是通过与S,S-二甲基氰代硫脲酸酯或硝基胍的共环化过程合成的,展示了该化合物在开发新型杀虫剂变种中的实用性 (Brackmann et al., 2005)。

环状氨基甲酸酯的形成:该化合物已被用于通过不饱和胺对大气CO2的环化固定,导致环状氨基甲酸酯的形成。这个过程涉及tert-丁基次碘酸酯(t-BuOI),展示了该化合物在碳捕集和利用技术中的作用 (Takeda et al., 2012)。

保护性β-d-2-脱氧核糖胺类似物的合成:tert-Butyl N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]carbamate,一个相关化合物,对合成2′-脱氧核糖核苷酸的碳环类似物至关重要。这突显了它在核苷酸类似物和潜在治疗应用中的重要性 (Ober et al., 2004)。

药物类似物的评估:tert-丁基基团,在tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate中的一个关键基团,在药物化学中被广泛使用。然而,其引入可能会影响药物性质,促使研究替代取代基以优化药物发现过程 (Westphal et al., 2015)。

立体选择性氨基甲酸酯化合物的合成:研究包括开发用于各种tert-丁基氨基甲酸酯化合物的高效立体选择性合成方法,突显了其在合成立体化学复杂分子中的多功能性 (Wang et al., 2017)。

作用机制

Target of Action

The primary targets of Tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is believed that this compound may act as a reactive intermediate in various chemical reactions. It can react with various nucleophiles, such as amines and thiols, to form stable carbamate and thio-carbamate derivatives.

Biochemical Pathways

Pharmacokinetics

Its impact on bioavailability is also currently unknown .

Result of Action

As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate. For instance, its storage temperature is recommended to be between 2-8°C . This suggests that temperature could potentially affect the stability and efficacy of this compound .

属性

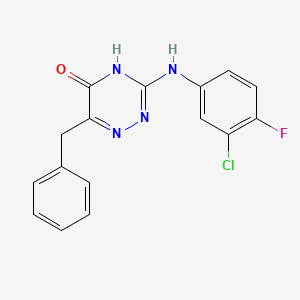

IUPAC Name |

tert-butyl N-[1-(2-oxoethyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4-5-10)6-7-12/h7H,4-6H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDBYOUUVQAPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-Bromobenzoyl)piperidin-4-yl]-4-methylisoxazol-5-amine](/img/structure/B2498796.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)

![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)

![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)